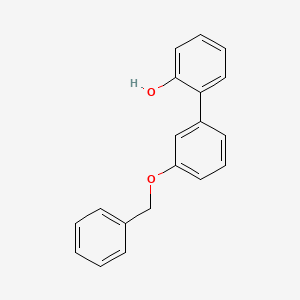

2-(3-Benzyloxyphenyl)phenol

Description

Contextualization within Aromatic Ether and Substituted Phenol (B47542) Chemistry

The chemical architecture of 2-(3-Benzyloxyphenyl)phenol consists of three key components: a phenol group, an aromatic ether, and a biphenyl (B1667301) backbone.

Phenols : Phenols are characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. This group is weakly acidic (pKa ≈ 10) and can be deprotonated to form a more nucleophilic phenoxide ion. google.com The hydroxyl group is also a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. epo.org The presence of the phenolic hydroxyl group in 2-(3-Benzyloxyphenyl)phenol makes this position a reactive handle for further chemical modification.

Aromatic Ethers : An aromatic ether contains an oxygen atom connected to at least one aryl group. nih.gov In 2-(3-Benzyloxyphenyl)phenol, the benzyloxy group (-OCH₂C₆H₅) is a specific type of ether where the oxygen is attached to a methylene (B1212753) bridge and then to a phenyl ring. This benzyl (B1604629) ether linkage is significant because it is relatively stable under various reaction conditions but can be cleaved under specific reductive conditions (e.g., catalytic hydrogenation), making it an excellent protecting group for the phenolic oxygen.

Biphenyl Structure : The core of the molecule is a biphenyl system, where two phenyl rings are directly linked. This structural unit imparts a degree of rigidity and can lead to atropisomerism if the ortho positions are sufficiently bulky. The biphenyl scaffold is a common feature in liquid crystals, polymers, and pharmaceutical compounds.

The combination of these functional groups on a biphenyl framework results in a molecule with multiple reactive sites and potential for complex three-dimensional structures.

Significance in Contemporary Organic Synthesis Methodologies

While direct applications of 2-(3-Benzyloxyphenyl)phenol are not widely reported, its structure suggests significant potential as a versatile intermediate in organic synthesis. The strategic placement of the hydroxyl and benzyloxy groups allows for selective reactions.

Potential Synthetic Routes: The synthesis of 2-(3-Benzyloxyphenyl)phenol itself would likely involve a multi-step process. A plausible approach could be a Suzuki-Miyaura cross-coupling reaction between a protected dihydroxyphenyl boronic acid derivative and a bromo- or iodobenzene (B50100) derivative, followed by selective benzylation and deprotection steps.

An alternative strategy could involve the synthesis of a diaryl ether, which is then elaborated. For instance, the Ullmann condensation or Buchwald-Hartwig amination-type reactions could be envisioned to form a precursor diaryl ether, which is subsequently modified to create the biphenyl linkage.

Role as a Precursor: The true significance of a molecule like 2-(3-Benzyloxyphenyl)phenol lies in its utility as a building block. The phenolic hydroxyl group can be used as a nucleophile in etherification or esterification reactions. The entire biphenyl scaffold can serve as a core for constructing more complex molecules, including potential pharmaceutical agents or ligands for catalysis. The benzyl group serves as a common protecting group for phenols, which can be removed in a later synthetic step to unmask the hydroxyl functionality for further reaction. For example, a similar compound, 2-(benzyloxy)phenol, is used as a precursor in multi-step syntheses.

Overview of Research Trajectories and Challenges

The research landscape for 2-(3-Benzyloxyphenyl)phenol appears to be largely unexplored, which presents both challenges and opportunities.

Research Trajectories: Hypothetical research involving this compound could focus on:

Medicinal Chemistry: Biphenyl and phenol derivatives are common in drug discovery. Research could explore the synthesis of analogs of 2-(3-Benzyloxyphenyl)phenol as potential inhibitors for enzymes or antagonists for receptors where a biphenyl motif is known to be effective.

Materials Science: The rigid biphenyl core suggests potential applications in the development of novel polymers or liquid crystals. The phenolic group allows for incorporation into polymer backbones like polycarbonates or polyesters.

Ligand Synthesis: The molecule could be elaborated into chiral ligands for asymmetric catalysis, taking advantage of the potential for atropisomerism in substituted biphenyls.

Challenges: The primary challenge is the lack of available information and established synthetic protocols for this specific isomer. A search of chemical databases and literature reveals a scarcity of data, and some chemical suppliers list the compound as discontinued, indicating low demand or synthetic difficulty.

Key challenges include:

Regioselective Synthesis: Controlling the substitution pattern on the two phenyl rings to achieve the desired 2,3'-linkage and functionalization is a significant synthetic hurdle.

Purification: The similarity in polarity of potential isomers and byproducts can make purification of the final compound difficult.

Lack of Characterization Data: Without published spectroscopic and physical data, researchers have no reference points to confirm the identity and purity of their synthesized material.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenylmethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c20-19-12-5-4-11-18(19)16-9-6-10-17(13-16)21-14-15-7-2-1-3-8-15/h1-13,20H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBGPRMHBNAGCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602448 | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889950-96-3 | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reactivity Profiles and Mechanistic Investigations of 2 3 Benzyloxyphenyl Phenol

Electrophilic Aromatic Substitution Pathways on the Phenolic Moiety

The phenolic ring of 2-(3-Benzyloxyphenyl)phenol is highly susceptible to electrophilic aromatic substitution due to the activating nature of the hydroxyl group. byjus.comresearchgate.net The substitution pattern is governed by the combined electronic and steric influences of the substituents.

The hydroxyl group is a potent activating group, directing incoming electrophiles to the ortho and para positions by donating electron density to the aromatic ring through resonance. byjus.comquora.comlibretexts.org In 2-(3-Benzyloxyphenyl)phenol, the positions ortho and para to the hydroxyl group on the phenolic ring are the most nucleophilic. However, the presence of the bulky 3-benzyloxyphenyl substituent introduces significant steric hindrance, which plays a crucial role in determining the regioselectivity of the substitution.

Generally, electrophilic attack is favored at the less sterically hindered positions. youtube.com For instance, in Friedel-Crafts alkylation reactions of similar phenolic compounds, substitution often occurs at the position ortho to the hydroxyl group and remote from the other bulky substituent. libretexts.orgrsc.org The electronic effect of the hydroxyl group strongly favors ortho and para substitution, but the steric bulk of the adjacent aryl group can disfavor the ortho position closest to it, leading to a preference for the other ortho and the para positions. youtube.com The interplay between these activating and steric effects dictates the final product distribution. In cases with multiple activating groups, the stronger activator will dominate the directing effect. youtube.com

Interactive Table: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Predicted Major Product(s) | Influencing Factors |

|---|---|---|

| Nitration | Ortho and Para-nitro derivatives | Strong activation by -OH group, potential for steric hindrance. byjus.commlsu.ac.in |

| Halogenation | Ortho and Para-halogenated derivatives | High activation by -OH, solvent polarity can influence mono vs. polysubstitution. byjus.comresearchgate.net |

| Friedel-Crafts Alkylation | Primarily ortho and para-alkylated products | Steric hindrance from the bulky alkylating agent and the existing substituent can favor the para position. libretexts.orgdiva-portal.org |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key reactive site in 2-(3-Benzyloxyphenyl)phenol, participating in a variety of reactions including alkylation, acylation, coordination to metals, and oxidative coupling.

The nucleophilic character of the phenolic oxygen allows for O-alkylation and O-acylation. These reactions typically proceed via nucleophilic substitution. ucalgary.ca

O-Alkylation: This involves the reaction of the phenol (B47542) with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkylating agent. The use of Lewis or Brønsted acids can also facilitate O-alkylation of phenol derivatives. rsc.org

O-Acylation: This is the reaction of the phenol with an acylating agent, like an acyl chloride or anhydride (B1165640), to form a phenyl ester. ucalgary.carsc.org This reaction can be catalyzed by either acid or base. Base catalysis increases the nucleophilicity of the phenol through deprotonation, while acid catalysis increases the electrophilicity of the acylating agent. ucalgary.ca It's important to note that under certain conditions, particularly with a Lewis acid catalyst like AlCl₃, the initially formed O-acylated product can undergo a Fries rearrangement to yield a C-acylated product (a hydroxyarylketone). stackexchange.com However, low concentrations of a strong Brønsted acid like trifluoromethanesulfonic acid can favor O-acylation. researchgate.net

Interactive Table: O-Alkylation vs. O-Acylation

| Reaction | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| O-Alkylation | Alkyl halide | Base (e.g., K₂CO₃, NaH) | Ether |

| O-Acylation | Acyl chloride or Anhydride | Base (e.g., pyridine) or Acid (e.g., TfOH) | Ester |

Metal Coordination and Ligand Formation Potential

The phenolic hydroxyl group, particularly after deprotonation to the phenoxide, is an excellent ligand for a wide range of metal ions. The oxygen atom can act as a donor, forming coordination complexes. columbia.edu The presence of the biphenyl (B1667301) structure allows 2-(3-Benzyloxyphenyl)phenol to act as a bidentate or even multidentate ligand if other coordinating groups are present. The coordination of a metal to the phenolic oxygen can weaken the O-H bond, facilitating processes like proton-coupled electron transfer (PCET). rsc.org Such metal complexes have potential applications in catalysis. For instance, coordination polymers involving phenolic ligands have been used as catalysts for hydroxylation reactions. researchgate.net The geometry of the resulting metal complex will depend on the metal ion, its oxidation state, and the other ligands present.

Phenols can undergo oxidative coupling reactions to form C-C or C-O bonds, leading to the formation of dimers or polymers. nih.govnih.gov In the case of 2-(3-Benzyloxyphenyl)phenol, intramolecular or intermolecular coupling could potentially occur. These reactions are often mediated by metal-based catalysts or strong oxidizing agents. nih.govacs.org The mechanism typically involves the formation of a phenoxy radical intermediate. The distribution of the unpaired electron in this radical determines the regioselectivity of the coupling. nih.gov For unsymmetrical biphenols, controlling the cross-coupling versus homo-coupling can be a significant challenge. nih.govacs.org The development of selective catalysts is crucial for achieving desired coupling products. Vanadium-based catalysts, for example, have been shown to be effective in the asymmetric oxidative coupling of phenols. acs.org

Cleavage and Transformation of the Benzyloxy Ether Linkage

The benzyloxy ether linkage in 2-(3-Benzyloxyphenyl)phenol is a key functional group, the cleavage of which is a critical transformation, yielding 2-phenyl-1,3-benzenediol and toluene (B28343). This debenzylation can be achieved through several methods, most notably catalytic hydrogenolysis.

Catalytic hydrogenolysis is a widely utilized method for the cleavage of benzyl (B1604629) ethers due to its mild conditions and high efficiency. youtube.comyoutube.com This reaction typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas (H₂). youtube.comyoutube.com The process is a hydrogenolysis, where a C-O bond is cleaved by the addition of hydrogen. youtube.com The reaction is generally clean, yielding the deprotected alcohol and toluene as a byproduct, which is easily removed. youtube.com Alternative catalysts such as Raney nickel can also be employed for this transformation. researchgate.netmdpi.com For substrates with other reducible functional groups, catalytic transfer hydrogenolysis, using a hydrogen donor like 1,4-cyclohexadiene (B1204751) or isopropanol (B130326) instead of H₂ gas, offers a milder alternative that can prevent unwanted side reactions. organic-chemistry.orgrsc.org

Beyond hydrogenolysis, other reagents and conditions can effect the cleavage of benzyl ethers. Strong acids can cleave the ether bond, though this method is less common due to its harshness and lack of selectivity. organic-chemistry.org A more selective chemical method involves the use of a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which allows for the efficient debenzylation of primary and secondary benzyl ethers under mild conditions while tolerating a wide array of other functional groups. organic-chemistry.org Oxidative cleavage presents another pathway, where the benzylic ether is oxidized to a benzoate, which can then be hydrolyzed under basic conditions. organic-chemistry.org

The table below summarizes common methods for the cleavage of benzyl ethers applicable to 2-(3-Benzyloxyphenyl)phenol.

Table 1: Methods for Cleavage of the Benzyloxy Ether Linkage

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild conditions, high yield, clean reaction. | youtube.comyoutube.com |

| Catalytic Hydrogenolysis | Raney Nickel | Alternative to palladium-based catalysts. | researchgate.netmdpi.com |

| Catalytic Transfer Hydrogenolysis | Pd/C, Hydrogen Donor (e.g., 1,4-cyclohexadiene, isopropanol) | Avoids the use of H₂ gas, useful for sensitive substrates. | organic-chemistry.orgrsc.org |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild, selective, and tolerates many other functional groups. | organic-chemistry.org |

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., HBr, HI) | Harsh conditions, limited by substrate stability. | organic-chemistry.org |

Intramolecular Cyclization and Rearrangement Processes of Related Structures

While 2-(3-Benzyloxyphenyl)phenol itself is stable under normal conditions, its structural motif, particularly the 2-phenylphenol (B1666276) core that would result from debenzylation, is a precursor for significant intramolecular cyclization reactions. The most prominent of these is the formation of dibenzofuran (B1670420) derivatives.

The synthesis of dibenzofurans can be achieved from 2-phenylphenol structures through palladium-catalyzed C-H activation and subsequent C-O cyclization. researchgate.net This process involves an intramolecular oxidative coupling, often using air or another oxidant, to form the furan (B31954) ring, thus creating a planar, tricyclic system. researchgate.net Various palladium catalysts and reaction conditions have been developed to promote this transformation efficiently. organic-chemistry.orgbiointerfaceresearch.com

Another relevant synthetic route that involves intramolecular cyclization is the Pschorr cyclization. wikipedia.org This reaction typically involves the diazotization of an ortho-substituted diaryl amine, followed by a copper-catalyzed intramolecular radical cyclization to form a new ring. wikipedia.orgresearchgate.net While the classic Pschorr reaction starts with an amine, related methodologies can be applied to phenol derivatives or their precursors to construct polycyclic systems. organic-chemistry.orgnih.gov For instance, o-iododiaryl ethers, which can be synthesized from phenols, undergo palladium-catalyzed cyclization to yield dibenzofurans in good yields. organic-chemistry.orgbiointerfaceresearch.com

Rearrangement reactions are also a feature of related chemical structures. For example, the benzilic acid rearrangement describes the 1,2-rearrangement of 1,2-diketones into α-hydroxy–carboxylic acids under basic conditions. wikipedia.org Although not directly applicable to 2-(3-Benzyloxyphenyl)phenol, it illustrates a fundamental type of intramolecular rearrangement that can occur in complex organic molecules with adjacent carbonyl functionalities. wikipedia.org Similarly, other rearrangements like the alpha-ketol rearrangement involve the interconversion of a hydroxyl group alpha to a carbonyl. wikipedia.orglibretexts.org

The table below outlines key cyclization reactions relevant to the 2-phenylphenol scaffold.

Table 2: Intramolecular Cyclization Reactions of Related Structures

| Reaction Type | Precursor Structure | Product | Key Conditions | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed C-H Activation/C-O Cyclization | 2-Phenylphenol | Dibenzofuran | Pd(II) catalyst, oxidant (e.g., air) | researchgate.net |

| Pschorr Cyclization (Variant) | 2-Amino-2'-hydroxybiphenyl | Dibenzofuran | Diazotization (NaNO₂, acid), Cu catalyst | wikipedia.orgresearchgate.net |

| Palladium-Catalyzed Cyclization | o-Iododiaryl ether | Dibenzofuran | Pd/C catalyst, ligand-free conditions | organic-chemistry.orgbiointerfaceresearch.com |

Radical Reactions and Mechanistic Aspects of Phenolic Antioxidant Activity (Chemical Mechanisms)

Phenolic compounds are well-established antioxidants, and their activity is rooted in their ability to interact with and neutralize free radicals. mdpi.comnih.gov The antioxidant mechanism of compounds like 2-(3-Benzyloxyphenyl)phenol is primarily centered on the reactivity of the phenolic hydroxyl group. The principal mechanisms of action include Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govresearchgate.net In the HAT mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical (R•), thus quenching the radical and forming a stable phenoxy radical (ArO•). mdpi.comwikipedia.org

ROO• + ArOH → ROOH + ArO•

Alternatively, the SET mechanism involves the transfer of an electron from the phenol to the radical, forming a radical cation, which then deprotonates to yield the phenoxy radical. researchgate.netnih.gov The efficiency of a phenolic antioxidant is determined by its reactivity towards radicals and the stability of the resulting phenoxy radical. nih.gov

The formation of a phenoxy radical is the key step in the antioxidant action of a phenol. mdpi.com When 2-(3-Benzyloxyphenyl)phenol encounters a free radical, it donates the hydrogen atom from its phenolic -OH group. mdpi.commdpi.com This process is highly favorable because the resulting phenoxy radical is significantly stabilized. nih.gov

The stability of the phenoxy radical derived from 2-(3-Benzyloxyphenyl)phenol arises from two main factors:

Resonance Delocalization : The unpaired electron on the oxygen atom is not localized; instead, it is delocalized across the π-system of the adjacent aromatic ring through resonance. mdpi.comwikipedia.org This delocalization spreads the radical character over multiple atoms, which significantly lowers the energy of the species and increases its stability. nih.govfrontiersin.org The presence of the second phenyl ring can further influence this electronic delocalization.

Steric Hindrance : While 2-(3-Benzyloxyphenyl)phenol does not have bulky ortho substituents like the synthetic antioxidant BHT, the presence of the 3-benzyloxyphenyl group at the ortho position provides some steric shielding to the radical center. wikipedia.org This steric bulk can hinder the phenoxy radical from participating in further undesirable reactions, thereby increasing its persistence and preventing it from acting as a pro-oxidant. nih.gov

The formation of these relatively stable, resonance-stabilized radicals is a common feature in the chemistry of phenols, hydroquinones, and catechols. nih.gov

Phenolic compounds are effective scavengers of various reactive oxygen species (ROS), including peroxyl radicals (ROO•) and hydroxyl radicals (HO•). mdpi.comnih.gov The scavenging activity is highly dependent on the chemical structure, particularly the number and arrangement of hydroxyl groups. nih.gov

The primary mechanism by which 2-(3-Benzyloxyphenyl)phenol scavenges ROS is through Hydrogen Atom Transfer (HAT). researchgate.net The phenolic hydroxyl group provides a readily abstractable hydrogen atom to neutralize highly reactive species.

Peroxyl Radical Scavenging : In the context of lipid peroxidation, the propagation of the radical chain reaction is carried out by peroxyl radicals. Phenolic antioxidants effectively break this chain by donating a hydrogen atom to the peroxyl radical, converting it into a less reactive hydroperoxide. nih.govnih.gov The resulting phenoxy radical is generally not reactive enough to continue the chain reaction. mdpi.com

Hydroxyl Radical Scavenging : The hydroxyl radical is one of the most reactive and damaging ROS. Phenols react rapidly with HO•. nih.gov The reaction can proceed via hydrogen abstraction to form a phenoxy radical and water, or via addition of the HO• to the aromatic ring. researchgate.net

Table of Mentioned Chemical Compounds

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and the chemical environment of each atom can be constructed.

¹H NMR Chemical Shift Analysis and Proton Coupling Patterns

The ¹H NMR spectrum of 2-(3-Benzyloxyphenyl)phenol is expected to exhibit a complex series of signals, primarily in the aromatic region (δ 6.5–7.5 ppm), corresponding to the twelve protons on the two phenyl rings. A characteristic singlet for the benzylic methylene (B1212753) (-CH₂-) protons and a broad singlet for the phenolic hydroxyl (-OH) proton are also anticipated.

The signals for the aromatic protons would appear as multiplets due to spin-spin coupling between adjacent protons. Protons on the phenol (B47542) ring are influenced by the electron-donating hydroxyl group, while protons on the benzyloxyphenyl ring are influenced by the ether linkage. The benzylic protons of the benzyl (B1604629) group typically appear as a singlet around δ 5.0 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, and multiplets) allow for the assignment of each proton to its specific position on the aromatic rings. docbrown.info

¹H NMR Data Table (Predicted)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~5.1 | s | 2H | -OCH₂Ph |

| ~5.5-6.5 | br s | 1H | Ar-OH |

Note: This is a predicted spectrum. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Structural Assignments and Carbon Environments

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, 19 distinct signals are expected, one for each unique carbon atom.

The carbon atoms attached to oxygen (C-O) are expected to resonate at lower field (higher ppm values) compared to the unsubstituted aromatic carbons. Specifically, the carbon bearing the hydroxyl group (C-OH) and the carbon involved in the ether linkage (C-OCH₂) would appear in the δ 150-160 ppm range. docbrown.inforesearchgate.net The benzylic carbon (-OCH₂Ph) signal is anticipated around δ 70 ppm. The remaining aromatic carbons would generate a cluster of signals between δ 115 and 140 ppm. rsc.org

¹³C NMR Data Table (Predicted)

| Chemical Shift (δ ppm) | Carbon Type | Assignment |

|---|---|---|

| ~70 | Aliphatic | -OCH₂Ph |

| ~115-130 | Aromatic | Ar-CH |

| ~130-145 | Aromatic | Ar-C (Quaternary) |

Note: This is a predicted spectrum. Actual values may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively assign the complex ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons within each aromatic ring, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of a ¹³C signal to its attached proton(s).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. okstate.edu The IR spectrum of 2-(3-Benzyloxyphenyl)phenol would display characteristic absorption bands confirming its key structural features.

A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. docbrown.inforesearchgate.net The broadness of this peak is due to hydrogen bonding. Strong absorptions around 1200-1250 cm⁻¹ would correspond to the C-O stretching of the aryl ether. docbrown.info Multiple sharp peaks in the 1450-1600 cm⁻¹ range are indicative of C=C stretching vibrations within the aromatic rings. nist.gov Additionally, C-H stretching vibrations for the aromatic rings would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene bridge would be observed just below 3000 cm⁻¹.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 3030-3100 (sharp) | C-H Stretch | Aromatic |

| 2850-2960 (sharp) | C-H Stretch | Aliphatic (-CH₂-) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ionized fragments. nih.gov

For 2-(3-Benzyloxyphenyl)phenol, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic cleavages. A very common fragmentation pathway for benzyl ethers is the cleavage of the benzyl group, leading to a prominent peak corresponding to the benzyl cation (C₇H₇⁺) at m/z 91. Another significant fragmentation would be the loss of the benzyloxy radical, providing information about the remaining phenolic portion of the molecule. Analysis of these fragments helps to piece together the molecular structure. conicet.gov.ar

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique that measures the mass of a molecule to several decimal places. mdpi.com This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other compounds that may have the same nominal mass. For 2-(3-Benzyloxyphenyl)phenol (C₁₉H₁₆O₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass, providing definitive proof of the chemical formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of "2-(3-Benzyloxyphenyl)phenol" and identifying any volatile impurities. The methodology generally involves the separation of components in a sample using a gas chromatograph, followed by their detection and identification by a mass spectrometer.

For phenolic compounds like "2-(3-Benzyloxyphenyl)phenol", derivatization is often a necessary step to increase volatility and thermal stability for GC analysis. nih.govresearchgate.net A common derivatization technique is silylation, where active hydrogen atoms in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net This process yields derivatives that are more volatile and less polar, allowing for better separation and peak shape during chromatography. researchgate.net

In a typical GC-MS analysis, a temperature program is employed to ensure the efficient separation of compounds with different boiling points. nih.govhuji.ac.il For instance, a program might start at a lower temperature and gradually ramp up to a higher temperature to elute all components from the column. nih.govhuji.ac.il The mass spectrometer then fragments the eluted compounds and records their mass-to-charge ratios, providing a unique mass spectrum or "fingerprint" for each component. By comparing these mass spectra to established libraries (like Wiley and NIST), the identity of the parent compound and any impurities can be confirmed. nih.govresearchgate.net

Table 1: Representative GC-MS Parameters for Analysis of Phenolic Compounds

| Parameter | Typical Value/Condition |

|---|---|

| Derivatization Agent | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + TMCS (trimethylchlorosilane) nih.gov |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium nih.gov |

| Injection Mode | Splitless nih.gov |

| Temperature Program | Initial temp. 70°C, ramp to 270°C nih.gov |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of "2-(3-Benzyloxyphenyl)phenol," particularly within complex mixtures or for monitoring its formation during synthesis. Unlike GC-MS, LC-MS is well-suited for the analysis of non-volatile and thermally labile compounds, often eliminating the need for derivatization. nih.gov

In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC), typically using a reversed-phase column (e.g., C18). nih.govvnu.edu.vn The mobile phase composition, often a gradient of water and an organic solvent like methanol (B129727) or acetonitrile, is optimized to achieve separation of the target compound from other components in the mixture. vnu.edu.vn

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for phenolic compounds, which can be detected in either positive or negative ion mode. cabidigitallibrary.org Tandem mass spectrometry (MS/MS) can be employed for more detailed structural confirmation. nih.gov In this approach, a specific ion (the precursor ion) corresponding to the compound of interest is selected, fragmented, and the resulting product ions are analyzed. nih.gov This provides a high degree of specificity and is useful for identifying compounds in complex matrices. nih.gov

For "2-(3-Benzyloxyphenyl)phenol," LC-MS would be the method of choice for reaction monitoring, allowing for the quantification of starting materials and the formation of the product over time. It is also highly effective for the analysis of the compound in biological or environmental samples, where it may be present at low concentrations alongside numerous other substances. nih.govvnu.edu.vn

Table 2: Typical LC-MS/MS Parameters for Phenolic Compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Kinetex C18 vnu.edu.vn |

| Mobile Phase | Water/Methanol with a buffer (e.g., ammonium (B1175870) formate) vnu.edu.vn |

| Ionization Source | Electrospray Ionization (ESI) cabidigitallibrary.org |

| Mass Analyzer | Triple Quadrupole (QqQ) or Ion Trap nih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) for quantification nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as "2-(3-Benzyloxyphenyl)phenol". The presence of multiple aromatic rings and lone pairs of electrons on the oxygen atoms gives rise to characteristic absorption bands in the UV region.

The UV-Vis spectrum of "2-(3-Benzyloxyphenyl)phenol" is expected to be dominated by π → π* transitions. youtube.comyoutube.com These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of aromatic systems and other molecules with double bonds. youtube.comyoutube.com The extensive conjugation between the two phenyl rings and the benzyloxy group would likely result in strong absorption bands.

X-ray Crystallography for Solid-State Structure Determination

The crystal packing of "2-(3-Benzyloxyphenyl)phenol" would be governed by a variety of intermolecular interactions. The phenolic hydroxyl group is a strong hydrogen bond donor and would likely participate in O-H···O hydrogen bonds with the oxygen of the benzyloxy group or the phenolic oxygen of a neighboring molecule.

Table 3: Plausible Intermolecular Interactions in the Crystal Structure of "2-(3-Benzyloxyphenyl)phenol" based on Analogous Compounds

| Interaction Type | Donor | Acceptor | Potential Significance |

|---|---|---|---|

| Hydrogen Bonding | Phenolic O-H | Phenolic O or Ether O | Primary driver of molecular assembly |

| C-H···O | Aromatic C-H | Phenolic O or Ether O | Contributes to the 3D network nih.gov |

| C-H···π | Aromatic C-H | Phenyl Ring | Stabilizes crystal packing nih.gov |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Significant for aromatic compounds researchgate.net |

In the solid state, the conformation of "2-(3-Benzyloxyphenyl)phenol" would be a balance between intramolecular steric effects and the optimization of intermolecular interactions. A key conformational feature would be the dihedral angle between the two phenyl rings of the biphenyl (B1667301) core. In many biphenyl derivatives, this angle is non-zero to relieve steric hindrance between the ortho-hydrogens.

Another important aspect would be the conformation of the benzyloxy group. The torsion angles around the C-O-C bonds would determine the orientation of the benzyl group relative to the rest of the molecule. Crystal structures of related compounds show that these groups can adopt various orientations to maximize packing efficiency. nih.govnih.gov For example, in a related chalcone (B49325) derivative, the phenyl rings of the benzyloxy groups were found to be oriented at significant angles with respect to the ring to which they are attached. nih.gov

Chiroptical Spectroscopy (if applicable for Chiral Derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. As "2-(3-Benzyloxyphenyl)phenol" itself is an achiral molecule, it would not exhibit a CD spectrum. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter in the benzyloxy group or through atropisomerism if rotation around the biphenyl bond were sufficiently hindered by bulky substituents, then chiroptical spectroscopy would be a crucial tool for their stereochemical characterization. To date, no studies on chiral derivatives of "2-(3-Benzyloxyphenyl)phenol" have been reported in the literature.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 2-(3-Benzyloxyphenyl)phenol |

| Biphenyl |

Based on the available scientific literature, a detailed computational and theoretical analysis focused exclusively on the chemical compound “2-(3-Benzyloxyphenyl)phenol” is not available. The search results provide information on computational methods applied to similar, but structurally distinct, molecules or offer general overviews of the theoretical methods themselves.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "2-(3-Benzyloxyphenyl)phenol". Attempting to do so would require extrapolating data from unrelated compounds, which would be scientifically unsound and violate the explicit instructions to focus solely on the specified molecule.

V. Computational and Theoretical Chemistry of 2 3 Benzyloxyphenyl Phenol

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization and Reaction Pathway Analysis

The analysis of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity of 2-(3-Benzyloxyphenyl)phenol. Computational methods, particularly Density Functional Theory (DFT), are employed to map out the potential energy surface of a reaction, identifying the most favorable pathways from reactants to products.

Detailed computational studies on phenol (B47542) derivatives have demonstrated the utility of these methods. For instance, investigations into the electrochemical oxidative dearomatizing methoxylation of phenols have utilized DFT calculations to examine the reactivity of key intermediates such as phenoxyl radicals and phenoxenium ions. nih.gov Such analyses help to rationalize experimentally observed selectivities, for example, why functionalization may be preferred at one position over another. nih.gov Similarly, variational transition state analysis has been applied to model reactions involving phenyl radicals, identifying the geometry of the transition state along a reaction coordinate. nih.gov For a molecule like 2-(3-Benzyloxyphenyl)phenol, these computational techniques could be used to model its synthesis, degradation, or participation in various chemical transformations, providing a step-by-step energetic profile of the reaction mechanism.

Activation Energy Calculations

A key parameter derived from reaction pathway analysis is the activation energy (Ea), which represents the minimum energy required for a reaction to occur. fsu.edu Computationally, the activation energy is determined as the energy difference between the reactants and the transition state on the potential energy surface.

The Arrhenius equation provides the mathematical relationship between the rate constant (k), temperature (T), and activation energy. lumenlearning.comwikipedia.org By calculating rate constants at different temperatures, the activation energy can be determined graphically from an Arrhenius plot (ln k vs. 1/T) or algebraically. fsu.edulumenlearning.comwikipedia.orglibretexts.org While specific activation energy calculations for reactions involving 2-(3-Benzyloxyphenyl)phenol are not detailed in the available literature, studies on analogous reactions provide a framework. For example, the activation energy for the synthesis of the related compound 4-(benzyloxy)biphenyl has been successfully calculated from experimental results, demonstrating the applicability of these principles. For 2-(3-Benzyloxyphenyl)phenol, theoretical calculations would be invaluable for predicting its reactivity under various conditions by determining the energy barriers for potential reactions.

| Parameter | Description | Method of Determination |

| Transition State | The highest energy point along the reaction coordinate, representing the barrier between reactants and products. | Geometry optimization using methods like DFT to locate saddle points on the potential energy surface. |

| Reaction Pathway | The sequence of elementary steps through which a chemical reaction proceeds. | Mapping the potential energy surface by calculating the energy of the system at various points along the reaction coordinate. |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Calculated as the energy difference between the transition state and the reactants. Can be derived experimentally using the Arrhenius equation. lumenlearning.comwikipedia.org |

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are instrumental in predicting and interpreting the spectroscopic properties of molecules. Quantum chemical calculations can accurately forecast NMR chemical shifts, vibrational frequencies for IR and Raman spectroscopy, and electronic transitions for UV-Vis spectroscopy, aiding in the structural elucidation and characterization of compounds like 2-(3-Benzyloxyphenyl)phenol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of 2-(3-Benzyloxyphenyl)phenol with a high degree of accuracy. benthamdirect.comliverpool.ac.uk Methods such as DFT using the B3LYP functional with a 6-311G(d,p) basis set are commonly employed for this purpose. benthamdirect.com

The predicted chemical shifts are often validated by comparing them against experimental data. ncsu.edu For phenols, correlations between substituent effects and chemical shifts have been well-established, allowing for the accurate prediction of spectral features. ncsu.eduresearcher.life For 2-(3-Benzyloxyphenyl)phenol, theoretical predictions would help assign the signals in its complex ¹H NMR spectrum, distinguishing between the various aromatic protons on its three phenyl rings and the benzylic methylene (B1212753) protons. docbrown.info

| Proton Environment (Hypothetical) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| Phenolic OH | 5.0 - 6.0 | 5.35 |

| Aromatic CH (ortho to OH) | 6.7 - 6.9 | 6.85 |

| Aromatic CH (para to OH) | 6.8 - 7.0 | 6.93 |

| Aromatic CH (meta to OH/OR) | 7.1 - 7.3 | 7.24 |

| Benzylic CH₂ | 4.9 - 5.2 | 5.08 |

| Aromatic CH (Benzyloxy Ring) | 7.2 - 7.5 | 7.30 - 7.50 |

Note: This table is illustrative, showing the type of data generated from NMR prediction studies. Experimental values are based on phenol and related structures for comparison. docbrown.info

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT and ab initio calculations are used to compute the harmonic vibrational frequencies of molecules like 2-(3-Benzyloxyphenyl)phenol. acs.orgnih.gov

These theoretical calculations yield a set of vibrational modes, each with a specific frequency and intensity, which correspond to distinct molecular motions such as stretching, bending, and torsional modes. researchgate.net By comparing the calculated spectrum with the experimental one, each band in the IR and Raman spectra can be confidently assigned to a specific molecular vibration. acs.orgnih.gov For phenolic compounds, calculations at the B3LYP/6-31G(d,p) level of theory have shown excellent agreement with experimental data, enabling reliable and consistent spectral assignments. acs.org

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The prediction of UV-Vis absorption maxima (λmax) is typically performed using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations provide insights into the energies of electronic transitions, oscillator strengths, and the nature of the molecular orbitals involved (e.g., π→π* transitions). nih.gov

Phenolic compounds are known to absorb UV light due to the π-conjugated system of the aromatic ring. mdpi.com For the parent phenol molecule, the primary absorption maximum is observed around 270-275 nm. researchgate.netdocbrown.info For 2-(3-Benzyloxyphenyl)phenol, the presence of additional aromatic rings would be expected to influence the position and intensity of the absorption bands. TD-DFT calculations would allow for the prediction of these effects and help interpret the experimental UV-Vis spectrum. The choice of basis set in these calculations can influence the accuracy of the predicted absorption maxima. nih.gov

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Pi-Stacking)

The solid-state structure and macroscopic properties of 2-(3-Benzyloxyphenyl)phenol are governed by intermolecular interactions. Computational methods are essential for characterizing and quantifying these non-covalent forces, which include hydrogen bonding and π-stacking.

The phenolic hydroxyl group of 2-(3-Benzyloxyphenyl)phenol can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and the benzyloxy groups can act as hydrogen bond acceptors. nih.govutwente.nl DFT can be used to estimate the strength and geometry of these hydrogen bonds. nih.govresearchgate.net

| Interaction Type | Description | Key Functional Groups Involved | Computational Method |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Phenolic -OH, Ether -O- | Density Functional Theory (DFT) |

| Pi-Stacking (π-π) | A non-covalent interaction between aromatic rings. | Phenyl and Benzyloxy rings | DFT, Hirshfeld Surface Analysis |

| C-H⋯π Interactions | An interaction where a C-H bond acts as a weak hydrogen bond donor to a π-system. | Aromatic C-H bonds, Aromatic rings | Hirshfeld Surface Analysis |

Quantitative Analysis of Hydrogen Bond Networks

The structure of 2-(3-Benzyloxyphenyl)phenol, featuring a hydroxyl group on one phenyl ring, presents the possibility for both intramolecular and intermolecular hydrogen bonding. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atom of the benzyloxy group and the pi-electron clouds of the aromatic rings can serve as acceptors.

Theoretical studies on substituted phenols have established that intramolecular hydrogen bonds are a significant factor in determining their conformational preferences. pku.edu.cn The formation of a six-membered ring through an intramolecular hydrogen bond is a common and stabilizing motif in ortho-substituted phenols. pku.edu.cn In 2-(3-Benzyloxyphenyl)phenol, a potential intramolecular hydrogen bond could form between the phenolic hydroxyl group and the ether oxygen of the benzyloxy substituent. The strength of such a bond would be influenced by the geometry of the molecule, including the dihedral angle between the two phenyl rings.

Computational models, particularly Density Functional Theory (DFT), are frequently employed to quantify the energetics of these interactions. nih.govnih.gov The strength of a hydrogen bond can be estimated by calculating the bond dissociation energy (BDE). nih.gov For phenolic compounds, intramolecular hydrogen bond energies can range from approximately 4.6 to 15.4 kcal/mol, depending on the ring size formed by the hydrogen bond and the nature of the acceptor group. mdpi.com

Intermolecular hydrogen bonding is also a critical factor, especially in the solid state or in concentrated solutions. The phenolic hydroxyl group of one molecule can form a hydrogen bond with the hydroxyl group or the benzyloxy oxygen of a neighboring molecule. These interactions can lead to the formation of dimers or larger oligomeric structures. The cooperative nature of hydrogen-bonded networks, where the formation of one hydrogen bond strengthens adjacent ones, has been quantitatively measured in phenol oligomers. nih.gov

Table 1: Representative Theoretical Data on Hydrogen Bonding in Phenolic Systems

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Intramolecular O-H···O | Phenolic -OH | Ether Oxygen | 1.8 - 2.2 | 4 - 8 |

| Intermolecular O-H···O | Phenolic -OH | Phenolic -OH | 1.7 - 2.0 | 5 - 10 |

| Intermolecular O-H···O | Phenolic -OH | Ether Oxygen | 1.8 - 2.1 | 4 - 7 |

Note: The data in this table are representative values based on computational studies of similar phenolic compounds and are intended for illustrative purposes. Specific values for 2-(3-Benzyloxyphenyl)phenol would require dedicated quantum chemical calculations.

Aromatic Interactions and Their Influence on Conformation

The relative orientation of the two aromatic rings is a key determinant of the molecular shape. Computational studies on biphenyl (B1667301) and related systems have shown that the conformational energy landscape is governed by the balance between steric repulsion and stabilizing π-π interactions. The most common arrangements for π-π stacking are the face-to-face (sandwich) and edge-to-face (T-shaped) conformations. The thermodynamics of π-π interactions between benzene (B151609) and phenol in aqueous environments have been quantified, revealing the subtle interplay of enthalpy and entropy in these associations. mdpi.com

In 2-(3-Benzyloxyphenyl)phenol, the flexible ether linkage allows the two phenyl rings to adopt various relative orientations. The preferred conformation will be the one that maximizes attractive interactions while minimizing steric clashes. It is plausible that intramolecular C-H···π interactions, where a hydrogen atom on one ring interacts with the π-electron cloud of the other, contribute to the conformational stability. nih.gov The conformation of the benzyloxy group, specifically the torsion angles around the C-O-C bonds, will be heavily influenced by the drive to achieve favorable aromatic interactions.

Table 2: Key Aromatic Interactions and Their Conformational Influence

| Interaction Type | Description | Expected Influence on Conformation |

| π-π Stacking | Interaction between the electron clouds of the two phenyl rings. | Influences the inter-ring distance and orientation (e.g., parallel-displaced or T-shaped). |

| C-H···π Interaction | A hydrogen atom bonded to a carbon on one ring interacts with the π-face of the other ring. | Contributes to the stabilization of specific rotational conformers. |

| O-H···π Interaction | The phenolic hydroxyl hydrogen interacts with the π-face of the benzyloxy-substituted ring. | Can compete with intramolecular O-H···O hydrogen bonding and influence ring orientation. |

Note: The information in this table is based on established principles of aromatic interactions observed in similar molecular systems.

Vi. Advanced Derivatization and Functionalization Strategies for the Chemical Compound

Selective Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is often the primary site for initial functionalization due to its inherent reactivity. Its acidity and nucleophilicity allow for a range of selective transformations.

The most direct modification of 2-(3-Benzyloxyphenyl)phenol involves the alkylation or acylation of its phenolic hydroxyl group. These reactions convert the phenol (B47542) into an ether or an ester, respectively, altering its chemical properties and providing a handle for further synthetic steps.

Site-Selective Alkylation: O-alkylation is typically achieved via a Williamson ether synthesis, where the phenoxide, generated by treating the phenol with a suitable base, acts as a nucleophile. The choice of base and alkylating agent is crucial for achieving high yields and selectivity. For substrates with multiple hydroxyl groups, careful selection of reaction conditions can allow for selective protection. rsc.org In the case of 2-(3-Benzyloxyphenyl)phenol, the single phenolic hydroxyl is the most acidic proton, facilitating its selective deprotonation and subsequent alkylation.

Site-Selective Acylation: The phenolic hydroxyl group can be readily converted into an ester through acylation. This is commonly performed using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. Modern methods have emerged that offer high selectivity for phenolic hydroxyls, even in the presence of less reactive aliphatic alcohols. rsc.orgnih.gov For instance, visible-light photoredox catalysis using thioacids as acylation surrogates provides a facile and selective route to phenolic esters. rsc.orgrsc.org Another innovative approach uses sodium thiosulfate (B1220275) and an anhydride (B1165640) to generate an acylating agent in situ, which demonstrates high efficiency and operational simplicity. nih.govresearchgate.net These methods are particularly advantageous for complex molecules where mild conditions are paramount. nih.gov

| Transformation | Reagents & Conditions | Product Type | Key Features |

|---|---|---|---|

| Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetone), Reflux | Aryl Ether | Classic Williamson ether synthesis; suitable for simple alkyl groups. |

| Acylation (Classic) | Acyl chloride or Anhydride, Base (e.g., Pyridine), Solvent (e.g., DCM), 0°C to RT | Aryl Ester | Highly efficient and widely applicable. |

| Acylation (Photoredox) | Thioacid, Ru(bpy)₃Cl₂, K₂CO₃, Visible Light (45W bulb), ACN, RT rsc.org | Aryl Ester | Mild conditions; highly selective for phenols over alcohols. rsc.org |

| Acylation (Thiosulfate) | Anhydride, Na₂S₂O₃, Solvent (e.g., MeCN/H₂O), 80°C researchgate.net | Aryl Ester | Uses odorless and low-toxicity reagents. nih.gov |

The hydroxyl group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. masterorganicchemistry.com This directing effect can be harnessed to introduce functional groups at specific positions on the phenol-bearing ring of 2-(3-Benzyloxyphenyl)phenol.

Formylation, the introduction of an aldehyde group (-CHO), is a key transformation. The Duff reaction or the Reimer-Tiemann reaction are classic methods, though they can suffer from moderate yields or harsh conditions. wikipedia.org A more efficient and highly regioselective method for ortho-formylation involves the use of magnesium chloride (MgCl₂) and paraformaldehyde in the presence of a base like triethylamine. orgsyn.orgorgsyn.org This method gives exclusively ortho-formylation and is applicable to a wide range of substituted phenols. orgsyn.orgresearchgate.net In 2-(3-Benzyloxyphenyl)phenol, the hydroxyl group directs the incoming electrophile to the positions ortho (C6) and para (C4) to it. Due to the significant steric hindrance from the bulky 3-benzyloxyphenyl substituent at the C2 position, electrophilic attack is sterically favored at the para position (C4).

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the phenolic hydroxyl group. This is achieved by converting it into a stable, unreactive derivative using a "protecting group," which can be cleanly removed later in the synthetic sequence. highfine.com

For 2-(3-Benzyloxyphenyl)phenol, one of the hydroxyl functionalities is already present as a benzyl (B1604629) ether. The remaining free phenolic hydroxyl can be protected using a variety of groups. highfine.com The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule.

Ether Protecting Groups: Besides the existing benzyl (Bn) ether, other common ether protecting groups include silyl (B83357) ethers like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS). These are introduced under mild basic conditions and are typically removed with fluoride (B91410) ion sources (e.g., TBAF). highfine.com

Ester Protecting Groups: Acetyl (Ac) or pivaloyl (Piv) esters can also serve as protecting groups, introduced via acylation. They are generally stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis.

Deprotection strategies are equally critical. The benzyl group on the second ring can be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that is generally mild and high-yielding. organic-chemistry.orgresearchgate.net If an orthogonal strategy is needed, where one protecting group is removed without affecting another, a careful selection is required. For example, a TBS ether can be removed with acid or fluoride without cleaving a benzyl ether, while the benzyl ether can be removed by hydrogenation without affecting a silyl ether. A method for deprotecting phenolic benzyl ethers using trifluoroacetic acid and a catalytic amount of sulfuric acid has also been reported. google.com

Aromatic C-H Functionalization of the Phenyl Rings

Direct functionalization of the C-H bonds on the two phenyl rings offers an atom-economical route to more complex derivatives, avoiding the need for pre-functionalized starting materials. The distinct electronic environments of the two rings in 2-(3-Benzyloxyphenyl)phenol allow for potential regioselective modifications.

Halogenation: Electrophilic halogenation (e.g., bromination or chlorination) of phenols is a well-established transformation. nih.gov The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com For the phenol ring of 2-(3-Benzyloxyphenyl)phenol, this corresponds to the C4 and C6 positions. As with formylation, the para position (C4) is the most likely site of monosubstitution to avoid steric hindrance. Reagents such as N-bromosuccinimide (NBS) or potassium bromide with an oxidant can be used for regioselective bromination. researchgate.netnih.gov The benzyloxy-substituted ring is also activated towards electrophilic attack by the electron-donating alkoxy group, which directs to its own ortho and para positions (C2', C4', C6'). Selective halogenation of one ring over the other would depend on fine-tuning reaction conditions, as the free hydroxyl group is a more powerful activating group than the benzyl ether.

Nitration: The introduction of a nitro group (NO₂) is another important electrophilic aromatic substitution. Traditional methods using concentrated nitric and sulfuric acids are often too harsh for sensitive molecules like phenols, leading to oxidation and polysubstitution. Milder, more selective methods are preferred, such as using dilute nitric acid or reagents like strontium nitrate (B79036) in the presence of H₂SO₄-silica. researchgate.netgrowingscience.comnih.gov Catalytic antibodies have also been shown to induce regioselective nitration of phenol, favoring the formation of 2-nitrophenol. nih.gov For 2-(3-Benzyloxyphenyl)phenol, nitration is expected to occur preferentially at the C4 position of the phenol ring due to the combined directing and steric effects.

| Transformation | Reagents & Conditions | Expected Regioselectivity on 2-(3-Benzyloxyphenyl)phenol | Reference Principle |

|---|---|---|---|

| Para-Bromination | KBr, ZnAl-BrO₃⁻-LDHs, CH₃CN/H₂O, RT nih.gov | Selective bromination at C4 position. | Excellent para-selectivity for phenols. nih.gov |

| Ortho-Nitration | Sr(NO₃)₂, H₂SO₄-Silica, Solvent-free, RT researchgate.net | Nitration at C6, with potential for C4 isomer. | Preferential ortho attack is reported for this system. researchgate.net |

| Ortho-Alkylation | Aldehyde, Ru-catalyst, Toluene (B28343), 110°C rsc.org | Alkylation at C6 position. | Hydroxyl group directs C-H activation to the ortho position. rsc.org |

| Ortho-Arylation | Aryl Halide, Pd(OAc)₂, Ligand, Base, Solvent, Heat organic-chemistry.org | Arylation at C6 position. | Transition-metal-catalyzed C-H activation is often directed by a nearby functional group. rsc.org |

Transition metal-catalyzed C-H activation has become a powerful tool for forging new carbon-carbon bonds directly from C-H bonds. rsc.org In this approach, the phenolic hydroxyl group can serve as an internal directing group, guiding a metal catalyst (commonly palladium, rhodium, or ruthenium) to activate a C-H bond at the ortho position. rsc.org

For 2-(3-Benzyloxyphenyl)phenol, this strategy would enable the selective introduction of alkyl or aryl substituents at the sterically hindered C6 position, a transformation that is difficult to achieve using classic electrophilic substitution. rsc.org For example, coupling with aryl halides (arylation) or olefins/aldehydes (alkylation) can be achieved. This methodology avoids the need for protecting groups and offers a step-economical route to highly functionalized biphenyl (B1667301) structures. organic-chemistry.orgresearchgate.net The choice of metal catalyst, ligand, and reaction conditions is critical for achieving high efficiency and regioselectivity. rsc.org

Introduction of Complex Substructures via Condensation Reactions

Condensation reactions are a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental for building molecular complexity. For 2-(3-benzyloxyphenyl)phenol, these reactions primarily leverage the reactivity of the phenolic hydroxyl group and the activated aromatic rings.

The Mannich reaction is a three-component condensation reaction involving an active acidic proton, formaldehyde (B43269), and a primary or secondary amine. wikipedia.org In the case of 2-(3-benzyloxyphenyl)phenol, the phenolic ring provides the acidic protons necessary for the reaction. The phenolic hydroxyl group is an activating group, directing electrophilic substitution to the ortho and para positions.

The reaction mechanism initiates with the formation of an iminium ion from the reaction of formaldehyde and an amine. wikipedia.org Subsequently, the electron-rich phenolic ring of 2-(3-benzyloxyphenyl)phenol attacks the iminium ion, leading to the formation of a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.org The regioselectivity of this aminomethylation is influenced by the existing substituents on the phenolic ring. researchgate.net

While specific studies on the Mannich reaction of 2-(3-benzyloxyphenyl)phenol are not extensively documented, the general reactivity of phenols in this reaction is well-established. researchgate.net It is anticipated that the reaction would proceed to yield derivatives with aminomethyl groups at the positions ortho and para to the hydroxyl group. The choice of the amine component allows for the introduction of a wide variety of substituents, thereby tuning the physicochemical properties of the resulting Mannich bases. These derivatives are valuable intermediates in the synthesis of more complex molecules. nih.gov

Table 1: Potential Mannich Reaction Derivatives of 2-(3-Benzyloxyphenyl)phenol

| Amine Reactant | Potential Product Structure | Expected Properties |

| Dimethylamine | 2-(3-(Benzyloxy)phenyl)-4-((dimethylamino)methyl)phenol | Increased water solubility, potential for further quaternization. |

| Piperidine | 2-(3-(Benzyloxy)phenyl)-4-(piperidin-1-ylmethyl)phenol | Enhanced lipophilicity, potential for biological activity. |

| Aniline | 4-((Anilinomethyl)-2-(3-(benzyloxy)phenyl)phenol | Introduction of an additional aromatic ring, potential for altered electronic properties. |

Note: The structures presented are hypothetical and based on the known reactivity of phenols in the Mannich reaction.

Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. ajgreenchem.com The direct formation of a Schiff base from 2-(3-benzyloxyphenyl)phenol is not feasible as it lacks a carbonyl group. However, it can be a precursor for Schiff base synthesis through two primary routes.

The first route involves the functionalization of the phenolic ring to introduce a carbonyl group. For instance, formylation or acylation of the phenol can yield a hydroxybenzaldehyde or a hydroxyacetophenone derivative, respectively. These derivatives can then readily react with primary amines to form the corresponding Schiff bases. researchgate.net The synthesis of phenolic Schiff bases is often carried out by refluxing the carbonyl compound and the amine in an appropriate solvent. unn.edu.ng

The second, more direct approach would involve the condensation of an aminophenol with a suitable aldehyde or ketone. While this does not directly utilize 2-(3-benzyloxyphenyl)phenol as the phenolic component of the final Schiff base, it highlights the general synthetic strategies for phenolic Schiff bases. nih.gov

The resulting Schiff bases containing the 2-(3-benzyloxyphenyl)phenol moiety are expected to possess interesting chemical and physical properties. The azomethine (-C=N-) linkage is a key structural feature that can impart biological activity and also serve as a coordination site for metal ions, leading to the formation of metal complexes. ajgreenchem.com

Table 2: Potential Schiff Base Derivatives Originating from 2-(3-Benzyloxyphenyl)phenol Precursors

| Precursor from 2-(3-Benzyloxyphenyl)phenol | Amine Reactant | Potential Schiff Base Product |

| 4-Formyl-2-(3-(benzyloxy)phenyl)phenol | Ethylamine | 4-(((Ethylamino)methylene)amino)-2-(3-(benzyloxy)phenyl)phenol |

| 1-(4-Hydroxy-3-(3-(benzyloxy)phenyl)phenyl)ethan-1-one | Benzylamine | 1-(4-(((Benzylamino)methylene)amino)-3-(3-(benzyloxy)phenyl)phenyl)ethan-1-one |

Note: The precursor structures are hypothetical and would require synthesis from 2-(3-benzyloxyphenyl)phenol. The Schiff base products are illustrative examples.

Polymerization and Oligomerization Potential in Materials Science

The structure of 2-(3-benzyloxyphenyl)phenol, with its phenolic hydroxyl group and biphenyl-like core, suggests its potential as a monomer or a precursor for the synthesis of polymers and oligomers with applications in materials science. Phenolic resins, derived from the polymerization of phenols and aldehydes, are a well-established class of thermosetting polymers known for their high thermal stability, chemical resistance, and flame-retardant properties.

Furthermore, the biphenyl core of the molecule can be a target for oxidative polymerization. Oxidative coupling of phenolic compounds is a known method for the synthesis of polyphenylene ethers (PPEs) and other conjugated polymers. These materials often exhibit interesting electronic and optical properties. The polymerization of Schiff base monomers derived from phenolic compounds through oxidative polycondensation has also been reported, yielding polyphenols with pendant Schiff base groups. researchgate.net

Oligomerization, the formation of short-chain polymers, is another avenue for utilizing 2-(3-benzyloxyphenyl)phenol. Phenolic oligomers are of interest as components in epoxy resins and other high-performance materials. google.com The reaction of phenolic compounds with various reagents can lead to the formation of well-defined oligomeric structures.

The derivatization of the phenolic hydroxyl group, for example, by allylation, could introduce polymerizable functionalities. The resulting allyl ether derivative could then undergo polymerization through various mechanisms, including free-radical polymerization or metathesis. nih.gov

Vii. Broader Research Implications and Future Directions

Contributions to Fundamental Phenol (B47542) and Ether Chemistry

2-(3-Benzyloxyphenyl)phenol serves as an exemplary model for investigating the fundamental principles of phenol and ether chemistry. ncert.nic.inbyjus.comlibretexts.org The molecule contains both a nucleophilic hydroxyl group on one phenyl ring and a protective benzyl (B1604629) ether on the other, allowing for a detailed study of intramolecular electronic effects and the relative reactivity of these two crucial functional groups.

The phenolic -OH group imparts slight acidity and provides a reactive site for electrophilic aromatic substitution, esterification, and other reactions typical of phenols. askiitians.com Simultaneously, the benzyl ether group is relatively inert under many conditions but can be cleaved under specific reductive or acidic protocols. ncert.nic.in Research on this compound can therefore provide valuable data on:

Selective Reactivity: Elucidating conditions that allow for chemical modification of the phenol moiety without disturbing the ether linkage, and vice-versa. This is critical for developing more precise and efficient synthetic strategies in multi-step organic synthesis.

Electronic Effects: Quantifying how the electron-donating nature of the benzyloxy group, positioned meta to the biaryl linkage, influences the acidity (pKa value) and nucleophilicity of the distal phenolic hydroxyl group.

Conformational Analysis: Studying the rotational barrier around the biphenyl (B1667301) C-C bond and the preferred spatial arrangement of the two aromatic rings as influenced by the sterically demanding benzyloxy group. This contributes to a deeper understanding of atropisomerism in substituted biaryl systems.

The insights gained from such studies enhance the predictive power of organic chemistry, aiding in the design of reactions involving other complex molecules that contain both phenol and ether functionalities.

Potential as a Synthetic Intermediate for Advanced Chemical Structures and Materials

The structural features of 2-(3-Benzyloxyphenyl)phenol make it a highly promising intermediate for the synthesis of a wide array of advanced chemical structures. The presence of multiple reactive sites—the phenolic hydroxyl group, the activatable C-H bonds on both aromatic rings, and the cleavable benzyl ether—offers numerous handles for synthetic modification.

One significant application is in the synthesis of chalcones, which are precursors to flavonoids and other heterocyclic compounds. For instance, related structures are used to create complex chalcones like (2E)-3-(3-Benzyloxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one. researchgate.net These chalcone (B49325) derivatives are not only important synthetic building blocks but are also investigated for applications as nonlinear optical (NLO) materials, highlighting a direct path from a simple biphenyl phenol to advanced functional materials. researchgate.net

Furthermore, the strategic debenzylation of the ether group would unmask a second phenolic hydroxyl group, transforming the molecule into a dihydroxylated biphenyl. These biphenol derivatives are foundational components in the synthesis of:

High-Performance Polymers: Used as monomers for creating specialty polymers like polycarbonates and polyesters with enhanced thermal stability and specific optical properties.

Biologically Active Molecules: The biphenyl motif is a common scaffold in medicinal chemistry. This compound could serve as a starting point for developing novel therapeutic agents. nih.govnih.gov

Chiral Ligands: After resolution or asymmetric synthesis, chiral biphenols are central to the creation of privileged ligands (e.g., BINOL derivatives) used in asymmetric catalysis.

The versatility of 2-(3-Benzyloxyphenyl)phenol as a synthetic platform ensures its relevance in the ongoing quest for new materials and complex functional molecules.

Methodological Advancements in Organic Synthesis and Spectroscopic Analysis

The preparation and characterization of 2-(3-Benzyloxyphenyl)phenol contribute to the refinement of key methodologies in organic chemistry. Its synthesis, typically achieved through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling), provides a testbed for optimizing these powerful C-C bond-forming techniques. Challenges such as achieving high regioselectivity and yield with functionalized coupling partners push for the development of more robust and versatile catalytic systems.

The spectroscopic analysis of this compound is a valuable case study for structural elucidation. nih.govresearchgate.net The combination of different analytical techniques is essential for unambiguous characterization:

NMR Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information on the chemical environment of each proton and carbon atom. The complex splitting patterns in the aromatic region require advanced 2D NMR techniques like COSY and HMBC to assign signals correctly.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the exact molecular formula.

Infrared (IR) Spectroscopy: Provides definitive evidence for the presence of the key functional groups, with characteristic absorption bands for the phenolic O-H stretch and the C-O-C ether stretch.

Detailed analysis of these spectra not only confirms the identity of the molecule but also provides data that can be correlated with its electronic and conformational properties, thereby advancing the application of spectroscopic methods to complex organic structures.

Interdisciplinary Research Frontiers

The unique combination of a hydrogen-bond-donating phenol group, a hydrogen-bond-accepting ether oxygen, and a rigid biphenyl scaffold positions 2-(3-Benzyloxyphenyl)phenol as a molecule of interest at several interdisciplinary frontiers.

Supramolecular Chemistry: The molecule possesses the ideal features to act as a "tecton" or building block in crystal engineering and the design of self-assembling systems. The hydroxyl and ether groups can engage in specific and directional hydrogen bonding to form predictable supramolecular architectures such as tapes, sheets, or more complex host-guest assemblies.

Catalysis Design: The biphenyl framework is a privileged structure in catalysis. The phenolic hydroxyl group can be used as an anchoring point to immobilize the molecule on a solid support or to coordinate with a metal center. This opens up possibilities for designing new ligands for homogeneous or heterogeneous catalysis, where the steric and electronic properties of the biphenyl unit can be tuned to control the activity and selectivity of a catalytic process.

Materials Science: As noted, derivatives of this compound are precursors to NLO materials. researchgate.net Further research could explore its potential in creating liquid crystals, organic light-emitting diodes (OLEDs), or chemosensors, where the biphenyl core provides rigidity and a pathway for electronic communication, while the functional groups allow for tuning of intermolecular interactions and physical properties.

The exploration of 2-(3-Benzyloxyphenyl)phenol at the interface of organic synthesis, materials science, and catalysis promises to unlock new functionalities and applications, driving innovation across diverse scientific fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.